(5R)-5-Methyl-1,4-diazepane;dihydrochloride

Chiral building block Suvorexant synthesis Enantiomeric purity

(5R)-5-Methyl-1,4-diazepane dihydrochloride (CAS 2416217-77-9) is the dihydrochloride salt of the (R)-enantiomer of 5-methyl-1,4-diazepane, a chiral seven-membered heterocycle containing two endocyclic nitrogen atoms (molecular formula C₆H₁₆Cl₂N₂, MW 187.11). This compound serves as a critical chiral building block in the synthesis of suvorexant (MK-4305, Belsomra®), the first FDA-approved dual orexin receptor antagonist for the treatment of insomnia.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11
CAS No. 2416217-77-9
Cat. No. B2686783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-Methyl-1,4-diazepane;dihydrochloride
CAS2416217-77-9
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11
Structural Identifiers
SMILESCC1CCNCCN1.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1
InChIKeyPCSCFJLGJHWKJL-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5R)-5-Methyl-1,4-diazepane Dihydrochloride CAS 2416217-77-9: Chiral Building Block Procurement Guide


(5R)-5-Methyl-1,4-diazepane dihydrochloride (CAS 2416217-77-9) is the dihydrochloride salt of the (R)-enantiomer of 5-methyl-1,4-diazepane, a chiral seven-membered heterocycle containing two endocyclic nitrogen atoms (molecular formula C₆H₁₆Cl₂N₂, MW 187.11) . This compound serves as a critical chiral building block in the synthesis of suvorexant (MK-4305, Belsomra®), the first FDA-approved dual orexin receptor antagonist for the treatment of insomnia [1]. The defined (R)-stereochemistry at the 5-position is structurally mandatory for downstream elaboration into the approved drug substance; the (S)-enantiomer and racemic mixtures are not direct substitutes for this application [2].

Why (5R)-5-Methyl-1,4-diazepane Dihydrochloride Cannot Be Simply Replaced by In-Class Analogs


Although the 1,4-diazepane scaffold is widely used in medicinal chemistry, the specific combination of (R)-absolute configuration, monomethyl substitution at the 5-position, and dihydrochloride salt form in CAS 2416217-77-9 is not interchangeable with close analogs. The (S)-enantiomer (CAS 2375250-91-0) would introduce the opposite absolute stereochemistry at the sole chiral center, yielding a diastereomeric final product when elaborated [1]. The racemic dihydrochloride (CAS 2138042-41-6) requires additional chiral separation steps that reduce overall process efficiency [2]. The free base form (CAS 2055849-06-2) lacks the crystalline stability and handling advantages conferred by the dihydrochloride salt, which is particularly relevant for large-scale synthetic operations . Even other N-substituted 1,4-diazepanes with different protecting groups cannot directly replace this specific building block in established suvorexant synthetic routes without altering the entire convergent assembly strategy [2].

(5R)-5-Methyl-1,4-diazepane Dihydrochloride: Quantified Differentiation Evidence for Informed Procurement


Absolute Stereochemistry: (R)-Enantiomer vs. (S)-Enantiomer and Racemate – Structural Requirement for Suvorexant

The (5R)-5-methyl-1,4-diazepane dihydrochloride carries the mandatory (R)-configuration required for elaboration into suvorexant, which itself possesses an (R)-configured 7-methyl-1,4-diazepane core [1]. The (S)-enantiomer (CAS 2375250-91-0) would yield the enantiomeric final product with undefined pharmacological properties, while the racemate (CAS 2138042-41-6) requires a resolution step that, even under optimized cocrystal conditions, recovers only 25–30% of the desired (R)-enantiomer after a single recrystallization [2]. Purchasing the pre-resolved (R)-enantiomer eliminates this yield loss and avoids the need for chiral chromatography or diastereomeric resolution.

Chiral building block Suvorexant synthesis Enantiomeric purity

Dihydrochloride Salt vs. Free Base: Crystalline Stability and Handling

The dihydrochloride salt form (CAS 2416217-77-9, MW 187.11) offers significant practical advantages over the free base (CAS 2055849-06-2, MW 114.19) for procurement and handling. The free base of 5-methyl-1,4-diazepane is typically a liquid or low-melting solid with sensitivity to atmospheric CO₂, whereas the dihydrochloride is a crystalline solid with defined stoichiometry (2 HCl per molecule) that can be stored long-term under ambient conditions . In pharmaceutical process development, hydrochloride salt formation of diazepane intermediates is standard practice to ensure consistent lot-to-lot quality and accurate weighing in multi-step sequences [1].

Salt form selection Solid-state stability Process chemistry

Chiral Purity Specification: Cocrystal Resolution Achieving >99% ee vs. Alternative Chiral Separation Methods

The patented cocrystal resolution method (WO2017211733A1) using (R)-TED as coformer achieves >99% ee for (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride—the immediate protected precursor—with only one recrystallization, yielding 25–30% of the desired enantiomer from racemic feed [1]. This compares favorably to the original Merck process, which required preparative chiral HPLC separation of the racemic orthogonally protected diazepane [2]. The Ru-catalyzed asymmetric reductive amination approach produces the diazepane ring in 97% yield and 94.5% ee, but requires a specialized Ru transfer hydrogenation catalyst and does not reach the >99% ee benchmark without additional enrichment [3]. The enzymatic transamination route achieves >99% ee but employs a proprietary biocatalyst (CDX-017) with limited commercial accessibility [4].

Enantiomeric excess Chiral resolution Cocrystal Process efficiency

Role as Suvorexant Intermediate: Total Synthesis Yield Comparison Across Published Routes

(5R)-5-Methyl-1,4-diazepane dihydrochloride serves as the direct precursor to the chiral diazepane core required for suvorexant. In the chiral-pool synthesis from R-3-aminobutyric acid, the (R)-diazepane intermediate is elaborated through protection, condensation, deprotection, cyclization, and hydrogenation to yield suvorexant with 31% overall yield and >99% ee over eight linear steps [1]. The large-scale Merck process employing classical resolution of racemic diazepane achieved 18% overall yield with >99% ee and was used to prepare >6 kg of drug candidate [2]. The key value of the (R)-configured building block is that it avoids the yield penalty of racemic resolution (50% theoretical maximum loss) or the need for specialized chiral catalysts or preparative HPLC at production scale [3].

Suvorexant Convergent synthesis Overall yield Step count

(5R)-5-Methyl-1,4-diazepane Dihydrochloride: Highest-Value Application Scenarios Based on Verified Evidence


Convergent Synthesis of Suvorexant (Belsomra®) and Related Orexin Receptor Antagonists

This is the primary validated application. (5R)-5-Methyl-1,4-diazepane dihydrochloride is installed as the chiral core in the final convergent assembly of suvorexant, where the deprotected (R)-diazepane is coupled sequentially with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid and 2,5-dichlorobenzo[d]oxazole to build the approved drug substance . In the chiral-pool synthesis, use of the (R)-configured intermediate avoids all chiral separation steps and delivers the final API with >99% ee in 31% overall yield over 8 linear steps [1]. The dihydrochloride salt form is preferred for this application as it provides defined stoichiometry for the coupling step with the benzoic acid derivative, where precise amine-to-acid ratios are critical for minimizing side products [2].

Structure-Activity Relationship (SAR) Exploration of 1,4-Diazepane-Based CNS Therapeutics

The (R)-5-methyl-1,4-diazepane scaffold is a privileged structure for orexin receptor modulation and broader CNS target engagement. The dihydrochloride salt serves as a versatile starting material for library synthesis through N-functionalization at either or both nitrogen atoms. In the Merck orexin antagonist program, SAR exploration around the 7-methyl-1,4-diazepane core yielded suvorexant after systematic variation of N-substituents, demonstrating the scaffold's value for hit-to-lead optimization . The defined (R)-stereochemistry at the 5-position enables construction of stereochemically pure compound libraries without the need for downstream chiral separations. The 1,4-diazepane ring system itself has been shown to confer improved σ₁ receptor affinity and selectivity compared to the six-membered piperazine homolog [1].

Process Chemistry Development and Scale-Up of Chiral Diazepane Intermediates

For process R&D teams evaluating synthetic routes to suvorexant or related chiral diazepane-containing APIs, (5R)-5-methyl-1,4-diazepane dihydrochloride provides a benchmark intermediate for route scouting. The compound's availability at 98% purity (Leyan) enables direct evaluation of downstream coupling steps without the confounding effects of enantiomeric or chemical impurities. The dihydrochloride salt form's ambient storage stability supports kilogram-scale procurement and inventory management for pilot-plant campaigns, consistent with the practices established in the >6 kg large-scale synthesis of MK-4305 [1]. The cocrystal resolution patent (WO2017211733A1) provides a fallback purification strategy if the purchased material requires enantiomeric enrichment [2].

Chiral Building Block for Asymmetric Synthesis of 1,4-Diazepane-Containing Bioactive Molecules

Beyond suvorexant, the 1,4-diazepane core appears in multiple bioactive series including cannabinoid CB2 agonists , factor Xa inhibitors (darexaban) [1], and sigma receptor ligands [2]. The (R)-5-methyl substitution pattern is a specific pharmacophoric element that contributes to target binding; the unsubstituted or differently substituted 1,4-diazepanes generally exhibit distinct pharmacological profiles. The dihydrochloride salt enables direct use in parallel synthesis workflows where the free amine is liberated in situ under standard basic coupling conditions, providing reproducible reactivity across library production campaigns.

Quote Request

Request a Quote for (5R)-5-Methyl-1,4-diazepane;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.